

Certificate of Analysis: 1-Octanol-d17 - A Technical Guide

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Compound of Interest

Compound Name: 1-Octanol-d17

Cat. No.: B043003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with **1-Octanol-d17** (CAS: 153336-13-1). The information is intended to support its use in research, development, and quality control applications where a deuterated internal standard is required.

Quantitative Data Summary

The physical and chemical properties of **1-Octanol-d17** are critical for its application. The following table summarizes the key quantitative data available for this compound.

Property	Specification
Chemical Formula	CD ₃ (CD ₂) ₆ CD ₂ OH
Molecular Weight	147.33 g/mol [1][2][3]
Isotopic Purity	98 atom % D[1][4]
Chemical Purity	99% (CP)[1][4]
Appearance	Colorless Liquid[5]
Density	0.936 g/mL at 25 °C[1][4]
Boiling Point	196 °C (lit.)[1][4]
Melting Point	-15 °C (lit.)[1][4]
Refractive Index	n _{20/D} 1.426 (lit.)[1][4]
Flash Point	81 °C (177.8 °F) - closed cup[1][4]

Experimental Protocols

The determination of isotopic and chemical purity is paramount for the reliable use of deuterated standards. The following sections outline the typical methodologies employed.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for assessing the isotopic enrichment of deuterated compounds.[6][7][8]

Methodology:

- **Sample Preparation:** A dilute solution of **1-Octanol-d17** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** An electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is utilized.[6][7]
- **Analysis:** The sample is infused into the mass spectrometer, and the full scan mass spectrum is acquired in positive or negative ion mode.

- **Data Processing:** The relative abundances of the different isotopologue peaks (molecules with varying numbers of deuterium atoms) are measured.^[7] The isotopic purity is calculated based on the distribution of these isotopologues.

Chemical Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile compounds like 1-Octanol.

Methodology:

- **Sample Preparation:** A solution of **1-Octanol-d17** is prepared in a volatile solvent (e.g., dichloromethane or hexane).
- **Instrumentation:** A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and a flame ionization detector.
- **Analysis:** A small volume of the sample is injected into the GC. The oven temperature is programmed to ramp up to ensure the separation of **1-Octanol-d17** from any potential impurities.
- **Data Processing:** The peak area of **1-Octanol-d17** is compared to the total area of all peaks in the chromatogram to determine the chemical purity as a percentage.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the positions of deuterium labeling.^[8]
^[9]

Methodology:

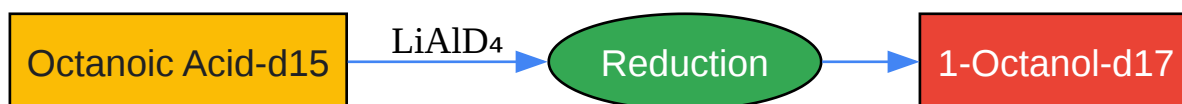
- **Sample Preparation:** The **1-Octanol-d17** sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d).
- **Instrumentation:** A high-field NMR spectrometer.

- **Analysis:** ^1H NMR and ^2H NMR spectra are acquired. The ^1H NMR spectrum is used to identify any residual protons, while the ^2H NMR spectrum confirms the presence and location of the deuterium atoms.
- **Data Processing:** The chemical shifts and integration of the signals in the NMR spectra are analyzed to confirm the molecular structure.

Visualizations

Synthesis Pathway

The synthesis of **1-Octanol-d17** typically involves the reduction of a deuterated precursor, such as octanoic acid-d15, with a powerful deuterating agent.

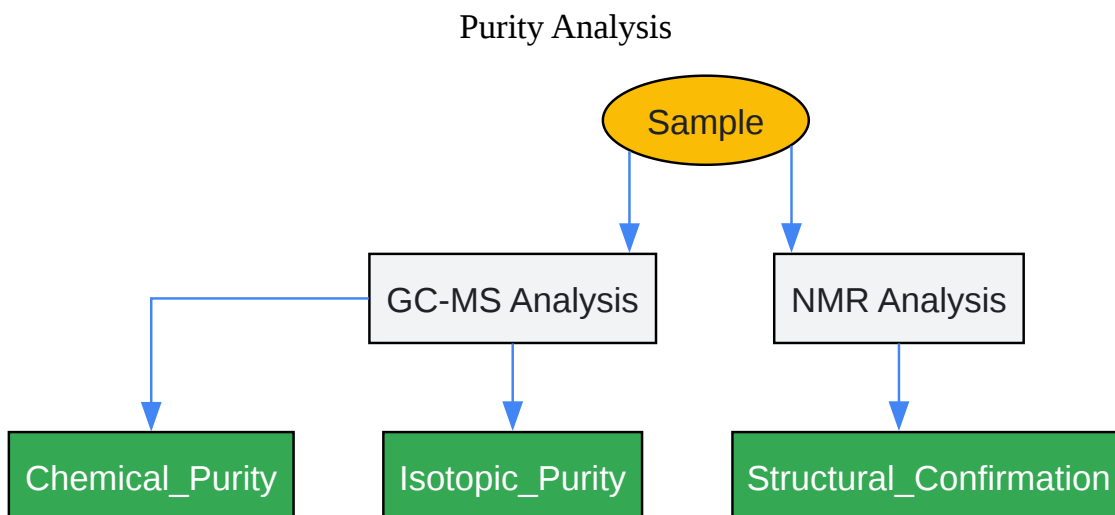


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Generalized synthesis route for **1-Octanol-d17**.

Analytical Workflow for Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of **1-Octanol-d17**.

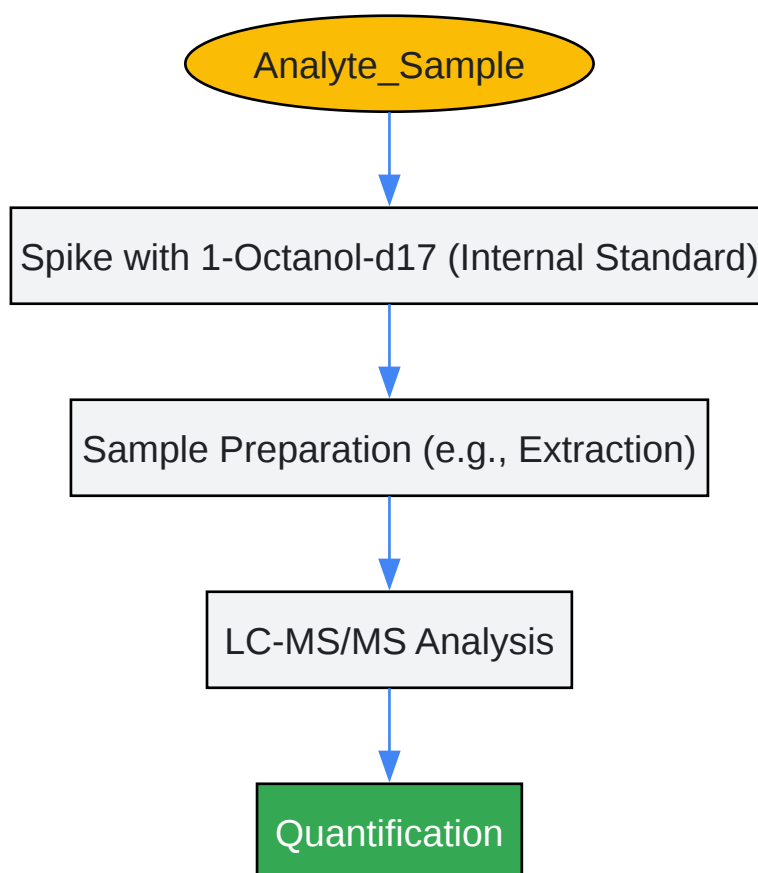


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Workflow for purity and structural analysis.

Application as an Internal Standard

1-Octanol-d17 is frequently used as an internal standard in quantitative mass spectrometry-based assays.^[10] This diagram shows the logical relationship in such an experiment.



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Use of **1-Octanol-d17** as an internal standard.

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